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Technical Support Center: Optimizing Formazan
Crystal Solubilization
Welcome to the technical support center for improving the solubility of formazan crystals. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot common issues encountered during cell viability and cytotoxicity assays, such as

the MTT assay. Accurate measurement of formazan is critical for reliable data, and incomplete

dissolution of formazan crystals is a frequent source of error.

This guide provides answers to frequently asked questions, detailed troubleshooting steps, and

experimental protocols to ensure complete solubilization of formazan crystals for accurate

absorbance readings.

Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used to dissolve formazan crystals?

A1: The most common solvents are Dimethyl Sulfoxide (DMSO), acidified isopropanol, and

aqueous solutions of Sodium Dodecyl Sulfate (SDS).[1][2] DMSO is widely used due to its high

efficiency in dissolving formazan crystals.[1] Acidified isopropanol, typically with hydrochloric

acid (HCl), is another effective option.[1] SDS solutions are particularly useful as they can lyse

the cells to aid in formazan release and can sometimes be added directly to the culture

medium, simplifying the protocol.[3][4]
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Q2: My formazan crystals are not dissolving completely. What are the possible reasons?

A2: Incomplete formazan solubilization can be due to several factors:

Insufficient solvent volume: Ensure you are using an adequate volume of solvent relative to

the amount of formazan produced.[5]

Inadequate mixing: Gentle but thorough mixing is crucial. Pipetting up and down or using an

orbital shaker can help.[1][3]

Low-quality or inappropriate solvent: Use high-purity, anhydrous solvents. The choice of

solvent can also be cell-type dependent.[1]

Precipitation of other components: If the solvent is added to the culture medium, proteins

from the serum may precipitate, interfering with the reading.[6]

Low temperature: Some solvents, like those containing SDS, may precipitate at room

temperature. Warming the solution to 37°C can help.[2][6]

Q3: Can I leave the formazan dissolving overnight?

A3: Yes, particularly when using SDS-based solubilization solutions, an overnight incubation at

37°C can be effective for complete dissolution.[3][7] However, for solvents like DMSO,

dissolution is typically rapid (5-15 minutes), and prolonged incubation is usually not necessary.

[5] The stability of the formazan color in the chosen solvent should be considered for longer

incubation times.[2]

Q4: I am seeing a lot of bubbles in my wells after adding the solvent. How can I avoid this?

A4: Bubbles are often introduced by vigorous pipetting.[3] To avoid this, mix the contents of the

wells gently. If bubbles do form, a short centrifugation of the plate can help to remove them

before reading the absorbance.[3] Using an orbital shaker for mixing instead of pipetting can

also minimize bubble formation.[3]

Q5: Does the phenol red in my culture medium interfere with the absorbance reading?
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A5: Yes, phenol red can interfere with the absorbance reading of formazan. Using a

solubilization solution containing acid (e.g., acidified isopropanol or SDS in HCl) can convert

the phenol red to a yellow form, which has less overlap with the formazan absorbance

spectrum.[4] Alternatively, using a reference wavelength (e.g., 630 nm) during the

spectrophotometer reading can help to correct for background absorbance.[1]
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Problem Possible Cause(s) Recommended Solution(s)

Incomplete Formazan Crystal

Dissolution
Insufficient solvent volume.

Increase the volume of the

solubilization solvent. A

common volume is 100-200 µL

per well in a 96-well plate.[5]

Inadequate mixing.

Gently pipette the solution up

and down or use an orbital

shaker for 15-30 minutes to

ensure thorough mixing.[1][8]

Incorrect solvent for the cell

type.

Some cell lines may produce

formazan crystals that are

more difficult to dissolve.

Consider trying an alternative

solvent (e.g., switch from

DMSO to an SDS-based

solution).[1]

Low temperature causing

solvent precipitation.

If using an SDS-containing

solution, warm it to 37°C to

dissolve any precipitates

before use and during

incubation.[2][6]

High Variability Between

Replicate Wells

Uneven dissolution of

formazan crystals.

Ensure complete and uniform

dissolution in all wells by visual

inspection under a microscope

before reading the plate.[1]

Cell clumping.

Ensure a single-cell

suspension is seeded in the

wells to promote uniform

formazan formation.

Pipetting errors.

Be precise with all pipetting

steps, including cell seeding,

reagent addition, and solvent

addition.
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Bubbles in the wells.

Centrifuge the plate briefly

(e.g., 1 minute at 1000 x g) to

remove bubbles before

reading. Avoid vigorous

pipetting.[3]

Low Absorbance Readings
Low cell number or low

metabolic activity.

Optimize the initial cell seeding

density. Ensure cells are

healthy and in the logarithmic

growth phase.

Loss of formazan crystals

during media removal.

Be careful when aspirating the

medium to not disturb the

formazan crystals. For

suspension cells, centrifuge

the plate to pellet the cells and

crystals before aspiration.[1][9]

Incubation time with MTT is too

short.

Increase the incubation time

with the MTT reagent (typically

2-4 hours) to allow for

sufficient formazan formation.

[1]

High Background Absorbance
Interference from phenol red in

the medium.

Use a solubilizing solution

containing acid (e.g., 0.01 M

HCl) or use a reference

wavelength (e.g., 630 nm) for

the reading.[1]

Contamination of reagents or

cultures.

Use sterile techniques and

ensure all reagents are free

from contamination.

Test compound interferes with

the assay.

Run a control with the test

compound in cell-free medium

to check for direct reduction of

MTT or colorimetric

interference.
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Experimental Protocols
Protocol 1: Formazan Solubilization with DMSO

After the incubation with the MTT reagent, carefully aspirate the culture medium from each

well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at

1,000 x g for 5 minutes at 4°C to pellet the cells and crystals before aspirating the medium.

[1]

Add 100-150 µL of high-purity DMSO to each well.[1]

Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to facilitate

dissolution.[1] Alternatively, gently pipette the solution up and down.[1]

Visually inspect the wells to ensure all formazan crystals have dissolved and the solution is

homogenous.

Measure the absorbance at 570 nm within one hour of adding DMSO. A reference

wavelength of 630 nm can be used to subtract background absorbance.[1]

Protocol 2: Formazan Solubilization with Acidified
Isopropanol

Following the MTT incubation, carefully remove the culture medium from each well.

Prepare the solubilization solution: 0.04 N HCl in isopropanol.[1]

Add 100-150 µL of the acidified isopropanol solution to each well.[1]

Cover the plate and shake on an orbital shaker for 15-20 minutes, or until the formazan

crystals are completely dissolved.

Measure the absorbance at 570 nm.

Protocol 3: Formazan Solubilization with SDS-HCl
This method often does not require the removal of the culture medium.

Prepare the solubilization solution: 10% SDS in 0.01 M HCl.[3]
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After the MTT incubation, add an equal volume of the SDS-HCl solution to the culture

medium in each well (e.g., if there is 100 µL of medium, add 100 µL of the SDS-HCl

solution).

Incubate the plate in a humidified incubator at 37°C for several hours to overnight, until the

formazan crystals are fully dissolved.[3][7]

Gently mix the contents of the wells before reading the absorbance at 570 nm.

Quantitative Data Summary
The choice of solvent can significantly impact the measured absorbance. The following table

summarizes absorbance data from a study comparing different solvents for formazan

dissolution in NIH/3T3 fibroblasts.

Solubilization Solvent Absorbance Range (at 570 nm)

99.5% Dimethyl Sulfoxide (DMSO) 0.76 - 1.31

99.5% Isopropanol 0.66 - 1.04

20% SDS in 0.01 M HCl 0 - 0.13

50% Ethanol in 1% Acetic Acid 0 - 0.22

(Data adapted from Gasque et al., 2014)[10][11]

[12][13]

Visualizations
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Caption: A generalized workflow for a typical MTT cell viability assay.
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Caption: Simplified signaling pathways leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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